molecular formula C8H10N4 B8045096 3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B8045096
M. Wt: 162.19 g/mol
InChI Key: VDJAARBKIUIFGZ-UHFFFAOYSA-N
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Description

3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS Number: 1159541-56-6) is a nitrogen-rich heterocyclic compound with the molecular formula C 8 H 10 N 4 and a molecular weight of 162.19 g/mol . This compound is built around the privileged 1,2,4-triazolo[4,3-a]pyrazine scaffold , an electron-deficient structure that serves as a key template in medicinal chemistry and organic synthesis . The isopropyl substituent at the 3-position makes this specific derivative a valuable building block for constructing novel chemical entities for pharmaceutical research and development. The triazolo[4,3-a]pyrazine core is recognized for its versatile biological activity profile and is progressively studied as a key pharmacophore in various therapeutic areas . Research indicates that this scaffold is particularly significant in oncology and infectious disease research. Derivatives of this scaffold have been designed and synthesized as potent dual c-Met/VEGFR-2 kinase inhibitors . These inhibitors are a promising class of targeted antitumor agents that can block tumor growth and angiogenesis, with some compounds demonstrating excellent antiproliferative activities against human lung adenocarcinoma (A549), human breast cancer (MCF-7), and human cervical carcinoma (Hela) cell lines . Furthermore, novel triazolo[4,3-a]pyrazine derivatives have shown promising in vitro antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, highlighting the scaffold's potential in addressing antimicrobial resistance . This product is provided as a high-purity chemical intermediate intended For Research Use Only . It is not for diagnostic or therapeutic applications, nor for human use. Researchers can leverage this compound as a core structural element to develop new bioactive molecules, leveraging its established role in drug discovery.

Properties

IUPAC Name

3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6(2)8-11-10-7-5-9-3-4-12(7)8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJAARBKIUIFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of The 1 2 3 Triazolo 4,3 a Pyrazine Core

Exploration of Alkylation and Acylation Reactions

The tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazine system possesses multiple nitrogen atoms that can potentially undergo alkylation and acylation. The reactivity of these sites is influenced by the electronic nature of the fused rings and the substituents present.

While specific studies on the alkylation of 3-isopropyl- tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazine are not extensively documented, the reactivity can be inferred from related systems. For instance, studies on the alkylation of tandfonline.comnih.govrlavie.comtriazolo[4,3-b]tetrazines have shown that alkylation can occur on the triazole ring. arkat-usa.org The N-4 position of the triazole ring in the tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazine system is generally considered the most nucleophilic and is a likely site for alkylation. The reaction would typically proceed by treatment with an alkyl halide in the presence of a base.

Acylation reactions with acid chlorides or anhydrides are also anticipated to occur at the nucleophilic nitrogen centers. researchgate.net The N-4 position is the probable site of acylation, leading to the formation of N-acyltriazolopyrazine derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid generated.

Reaction TypeReagentsProbable Product
AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)4-Alkyl-3-isopropyl- tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazin-4-ium salt
AcylationAcid chloride (e.g., CH₃COCl), Base (e.g., Et₃N)4-Acyl-3-isopropyl- tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazin-4-ium salt

Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives

The introduction of urea and thiourea functionalities is a common strategy in drug discovery to enhance binding interactions with biological targets. For the 3-isopropyl- tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazine core, this can be achieved by first introducing an amino group onto the pyrazine (B50134) ring, typically at the 8-position, followed by reaction with an isocyanate or isothiocyanate.

While direct synthesis from 3-isopropyl- tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazine is not explicitly detailed in the available literature, a general pathway can be proposed based on the synthesis of similar compounds. For example, a study on 3-(trifluoromethyl)-5,6,7,8-tetrahydro- tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazine demonstrated the successful synthesis of a series of urea and thiourea derivatives. This involved the reaction of the core amine with various substituted phenyl isocyanates and isothiocyanates.

A plausible synthetic route would involve the initial synthesis of 8-amino-3-isopropyl- tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazine. This precursor could then be reacted with a desired isocyanate or isothiocyanate to yield the corresponding urea or thiourea derivative.

PrecursorReagentProduct Class
8-Amino-3-isopropyl- tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazineR-N=C=ON-(3-Isopropyl- tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazin-8-yl)urea
8-Amino-3-isopropyl- tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazineR-N=C=SN-(3-Isopropyl- tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazin-8-yl)thiourea

Diversification via Side Chain Modifications

The isopropyl group at the 3-position offers opportunities for further chemical modifications, allowing for the exploration of structure-activity relationships.

One potential modification is the oxidation of the isopropyl group. Similar to the side-chain oxidation of alkylbenzenes, the benzylic-like position of the isopropyl group attached to the heterocyclic ring could be susceptible to oxidation under strong oxidizing conditions, such as with potassium permanganate, to potentially yield a carboxylic acid derivative. google.comnih.gov

Another strategy involves the halogenation of the isopropyl side chain. Radical halogenation, for instance with N-bromosuccinimide (NBS) under photochemical conditions, could introduce a bromine atom at the tertiary carbon of the isopropyl group. This halogenated intermediate could then serve as a handle for further nucleophilic substitution reactions.

Late-stage functionalization techniques, which have been applied to other positions of the tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazine scaffold, could also be explored for modifying the isopropyl group or other positions on the ring. bldpharm.com

ModificationReagentsPotential Product
OxidationKMnO₄, H⁺ tandfonline.comnih.govrlavie.comTriazolo[4,3-a]pyrazine-3-carboxylic acid
HalogenationNBS, light3-(2-Bromo-2-propyl)- tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazine

Stability and Transformation Pathways of the Fused Ring System

The stability of the tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazine ring system is a critical factor in its suitability as a drug scaffold. Generally, this fused heterocyclic system is relatively stable. However, under certain conditions, it can undergo rearrangement reactions.

One of the most well-known transformations for related triazole-fused heterocycles is the Dimroth rearrangement. tandfonline.comnih.gov This rearrangement typically involves the ring-opening of the triazole ring followed by rotation and re-cyclization to form a more stable isomeric system, such as a tandfonline.comnih.govrlavie.comtriazolo[1,5-a]pyrazine. nih.govarkat-usa.org This transformation is often promoted by acidic or basic conditions. While not specifically documented for the 3-isopropyl derivative, it is a plausible transformation pathway for the tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazine core. The presence of substituents can influence the ease of this rearrangement. tandfonline.com

The stability of the tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazine ligand has been noted to be sensitive to solvothermal conditions, suggesting that high temperatures can lead to decomposition. tandfonline.com However, under milder conditions, the ring system is robust enough to be incorporated into coordination polymers. tandfonline.com The pyrazine ring can also be reduced under certain conditions to yield the corresponding 5,6,7,8-tetrahydro derivative. nih.gov

ConditionTransformationProduct
Acid or BaseDimroth Rearrangement3-Isopropyl- tandfonline.comnih.govrlavie.comtriazolo[1,5-a]pyrazine
Strong Reducing AgentPyrazine Ring Reduction3-Isopropyl-5,6,7,8-tetrahydro- tandfonline.comnih.govrlavie.comtriazolo[4,3-a]pyrazine
High TemperatureDecompositionUndefined degradation products

Spectroscopic and Structural Characterization Methodologies For 1 2 3 Triazolo 4,3 a Pyrazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine compounds. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, researchers can map the precise connectivity and chemical environment of each atom within the molecule. mdpi.combeilstein-journals.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Isopropyl- beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the bicyclic core and the isopropyl substituent.

The aromatic region would feature signals for the three protons on the pyrazine (B50134) ring. Based on data from related substituted beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine systems, these protons typically resonate at specific chemical shifts. For instance, in various derivatives, the pyrazine protons (H-5, H-6, and H-8) exhibit characteristic splitting patterns and chemical shifts that are influenced by the nature of other substituents on the ring system. mdpi.com

The isopropyl group at the 3-position gives rise to a highly characteristic set of signals:

A septet (or multiplet) for the single methine proton (-CH).

A doublet for the six equivalent methyl protons (-CH₃).

In a closely related structure, an ethyl 4-(N,N-dimethylamino)-3-[3-isopropyl-4-(metoxycarbonyl)isoxazol-5-yl]-1,4-dihydroimidazo[5,1-c] beilstein-journals.orgmdpi.comnih.govtriazine-8-carboxylate, the isopropyl methine proton (CH) was observed as a multiplet between δ 3.34–3.41 ppm, while the methyl protons appeared as a multiplet between δ 1.34–1.44 ppm. mdpi.com These values provide a strong reference for the expected shifts in 3-isopropyl- beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine.

Table 1: Expected ¹H NMR Data for 3-Isopropyl- beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
Pyrazine-H ~ 7.5 - 9.0 m
Isopropyl-CH ~ 3.3 - 3.5 sept

Note: Data are estimated based on analogous structures. 'm' = multiplet, 'sept' = septet, 'd' = doublet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in 3-Isopropyl- beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

For the beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine core, the carbon atoms of the pyrazine and triazole rings resonate in the aromatic region of the spectrum. In reported derivatives, these carbons typically appear between δ 118 and 155 ppm. mdpi.com The carbon atom at position 3, bonded to the isopropyl group, would have a specific shift influenced by the alkyl substitution.

The isopropyl substituent carbons would appear in the aliphatic region of the spectrum. Based on analogous compounds, the methine carbon (-CH) is expected at a downfield position compared to the methyl carbons (-CH₃). In studies of related heterocyclic systems, the carbons of the fused rings have been assigned using techniques like Heteronuclear Multiple Bond Correlation (HMBC). mdpi.com

Table 2: Expected ¹³C NMR Data for 3-Isopropyl- beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine

Carbon Atom Expected Chemical Shift (δ, ppm)
Pyrazine & Triazole Carbons ~ 118 - 155
Isopropyl-CH ~ 25 - 35

Note: Data are estimated based on analogous structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of synthesized beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine compounds and to gain structural information from their fragmentation patterns. mdpi.comnih.gov For 3-isopropyl- beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine (C₈H₁₀N₄), the expected nominal molecular weight is 162 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) or, more commonly in modern electrospray ionization (ESI) techniques, a protonated molecular ion peak ([M+H]⁺) at m/z 163.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, serving as definitive proof of its chemical formula.

For 3-isopropyl- beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine, the exact mass of the protonated molecule [C₈H₁₁N₄]⁺ can be calculated and compared to the experimental value obtained from an HRMS instrument. This method is standard practice in the characterization of novel triazolopyrazine derivatives, as seen in numerous research articles where calculated and found mass values are reported to a high degree of accuracy, confirming the identity of the target compounds. beilstein-journals.orgbeilstein-journals.orgmdpi.comunimelb.edu.au

Table 3: HRMS Data for an Exemplary beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine Derivative

Compound Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
3-[4-(Difluoromethoxy)phenyl]-8-[2-(trimethylsilyl)ethoxy)- beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-α]pyrazine C₁₇H₂₁F₂N₄O₂Si 379.1396 379.1397 unimelb.edu.au

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 3-isopropyl- beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine, the IR spectrum would display characteristic absorption bands for the C-H bonds of the aromatic system and the aliphatic isopropyl group, as well as C=N and C=C stretching vibrations within the heterocyclic rings.

An IR spectrum of the isomeric compound 1,2,3-triazolo[1,5-a]pyrazine shows prominent bands in the 3100-3000 cm⁻¹ region (aromatic C-H stretch) and the 1600-1400 cm⁻¹ region (ring stretching vibrations). researchgate.net For 3-isopropyl- beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine, one would expect to see:

Aromatic C-H stretching: Bands typically above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands for the isopropyl group just below 3000 cm⁻¹.

C=C and C=N stretching: A series of bands in the 1650-1450 cm⁻¹ region, characteristic of the fused aromatic ring system.

C-H bending: Vibrations in the 1470-1360 cm⁻¹ region, including the characteristic doublet for the isopropyl group.

While a simple technique, IR spectroscopy provides a valuable fingerprint for the molecule and confirms the presence of key functional groups, complementing the more detailed structural data from NMR and MS. mdpi.comnih.gov

Table 4: Mentioned Compounds

Compound Name
3-Isopropyl- beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine
3-[4-(Difluoromethoxy)phenyl]- beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-α]pyrazin-8-ol
3-[4-(Difluoromethoxy)phenyl]-8-[2-(trimethylsilyl)ethoxy)- beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-α]pyrazine
3-[4-(Difluoromethoxy)phenyl]-8-methyl-5-(2,2,2-trifluoroethoxy)- beilstein-journals.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine
Ethyl 4-(N,N-dimethylamino)-3-[3-isopropyl-4-(metoxycarbonyl)isoxazol-5-yl]-1,4-dihydroimidazo[5,1-c] beilstein-journals.orgmdpi.comnih.govtriazine-8-carboxylate

X-ray Crystallography for Solid-State Structure Determination (on related compounds)

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For the tandfonline.commdpi.comresearchgate.nettriazolo[4,3-a]pyrazine scaffold, which is foundational to numerous compounds explored in medicinal chemistry and materials science, X-ray crystallography has been indispensable for confirming structures, elucidating intermolecular interactions, and understanding solid-state packing. nih.govbeilstein-journals.org

The process involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.

While specific crystallographic data for 3-isopropyl- tandfonline.commdpi.comresearchgate.nettriazolo[4,3-a]pyrazine is not widely published, extensive studies on closely related analogues and the parent tandfonline.commdpi.comresearchgate.nettriazolo[4,3-a]pyrazine ligand provide a clear picture of the structural insights gained from this method.

Detailed Research Findings:

Researchers have successfully used single-crystal X-ray diffraction to characterize a variety of tandfonline.commdpi.comresearchgate.nettriazolo[4,3-a]pyrazine and related heterocyclic systems. For instance, the solid-state structure of the parent ligand, tandfonline.commdpi.comresearchgate.nettriazolo[4,3-a]pyrazine, was determined from single crystals obtained through the slow evaporation of an acetonitrile (B52724) solution. tandfonline.com This analysis revealed a hemihydrate formulation, crystallizing in the monoclinic space group C2. tandfonline.com

Furthermore, the technique has been crucial in confirming the structures of novel derivatives synthesized for various applications, such as antimalarial agents. nih.govbeilstein-journals.orgunimelb.edu.au In one such study, the structures of four new aminated 1,2,4-triazolo[4,3-a]pyrazine analogues were unambiguously confirmed by X-ray crystallographic analysis. beilstein-journals.org Another investigation into late-stage functionalization of the triazolopyrazine scaffold also relied on X-ray crystallography to verify the molecular structure of newly synthesized compounds, providing an ORTEP (Oak Ridge Thermal-Ellipsoid Plot) drawing for visual confirmation. nih.gov

The application of X-ray crystallography extends to related heterocyclic systems like tandfonline.commdpi.comresearchgate.nettriazolo[4,3-a]pyridines, which share significant structural similarities. Studies on compounds such as 3-(pyridine-4-yl)- tandfonline.commdpi.comresearchgate.nettriazolo[4,3-a]pyridine and 1,2,4-triazolo[4,3-a]pyridin-3-amine have yielded detailed crystallographic data, showcasing the planarity of the fused ring system and revealing key intermolecular interactions, such as N–H⋯N hydrogen bonds that lead to the formation of dimers in the crystal lattice. mdpi.comresearchgate.netmdpi.comnih.gov These interactions are critical for understanding the supramolecular organization in the solid state. tandfonline.com

The table below summarizes crystallographic data for the parent tandfonline.commdpi.comresearchgate.nettriazolo[4,3-a]pyrazine and several related compounds, illustrating the typical parameters obtained from X-ray diffraction studies.

Interactive Data Table: Crystallographic Data of Related tandfonline.commdpi.comresearchgate.netTriazolo[4,3-a]pyrazine and Pyridine (B92270) Compounds

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
tandfonline.commdpi.comresearchgate.netTriazolo[4,3-a]pyrazine (L1) hemihydrateMonoclinicC2---- tandfonline.com
3-(Pyridine-4-yl)- tandfonline.commdpi.comresearchgate.nettriazolo[4,3-a]pyridineMonoclinicP 21/c15.1413(12)6.9179(4)13.0938(8)105.102(6) mdpi.comresearchgate.net
6-Bromo-3-(pyridine-4-yl)- tandfonline.commdpi.comresearchgate.nettriazolo[4,3-a]pyridineMonoclinicP 21/c14.3213(11)6.9452(4)12.6860(8)100.265(6) mdpi.comresearchgate.net
1,2,4-Triazolo[4,3-a]pyridin-3-amineMonoclinicP21/n5.566612.664916.819099.434 mdpi.comnih.gov
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-15.9308(2)10.9695(3)14.7966(4)α=100.5010(10) mdpi.com
γ=103.8180(10)

Note: '-' indicates data was mentioned but specific values were not provided in the abstract.

Preclinical Biological Activity and Structure Activity Relationship Sar Studies Of 1 2 3 Triazolo 4,3 a Pyrazine Derivatives

Enzyme Inhibition Studies

The unique structural features of the nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazine core have made it an attractive starting point for the design of various enzyme inhibitors.

The receptor tyrosine kinases c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are crucial regulators of cell proliferation, migration, and angiogenesis, making them key targets in cancer therapy. nih.govgoogle.com The dual inhibition of both c-Met and VEGFR-2 is a promising strategy to overcome drug resistance observed with single-target agents. doaj.org

A series of novel nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their ability to inhibit both c-Met and VEGFR-2 kinases. nih.govnih.gov In one study, several compounds demonstrated potent inhibitory activity. For instance, compound 17l emerged as a promising dual inhibitor with an IC₅₀ value of 26.00 nM against c-Met and 2.6 µM against VEGFR-2. nih.gov This compound also exhibited significant antiproliferative activity against various cancer cell lines, including A549 (human lung adenocarcinoma), MCF-7 (human breast cancer), and HeLa (human cervical carcinoma), with IC₅₀ values of 0.98 µM, 1.05 µM, and 1.28 µM, respectively. doaj.orgnih.gov

Structure-activity relationship (SAR) studies revealed that the introduction of a fluorine atom on the phenoxy group was favorable for antiproliferative activity. nih.gov Furthermore, compounds with a methyl substitution at a specific position (R₁ = H) showed higher antiproliferative activity. nih.gov Molecular docking studies indicated that these compounds bind effectively to the active sites of both c-Met and VEGFR-2 proteins. nih.gov Another study on nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety identified compound 22i as a potent c-Met kinase inhibitor with an IC₅₀ of 48 nM. rsc.org

Table 1: c-Met/VEGFR-2 Kinase Inhibitory Activities of Selected nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazine Derivatives

Compound c-Met IC₅₀ (nM) VEGFR-2 IC₅₀ (µM) Antiproliferative IC₅₀ (µM) - A549 Antiproliferative IC₅₀ (µM) - MCF-7 Antiproliferative IC₅₀ (µM) - HeLa
17l 26.0 2.6 0.98 1.05 1.28
17a 55.0 - - - -
17e 77.0 - - - -

| 22i | 48.0 | - | 0.83 | 0.15 | 2.85 |

Data sourced from multiple studies. doaj.orgnih.govrsc.org

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, and its inhibition is a validated therapeutic strategy for cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations. rsc.org A series of nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazine derivatives have been designed and evaluated as potent PARP1 inhibitors. rsc.org

In a recent study, compound 19k from this series demonstrated remarkable potency, significantly inhibiting the proliferation of resistant Capan-1 cancer cells with IC₅₀ values below 0.3 nM. rsc.org This suggests that the nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazine scaffold could be instrumental in developing PARP1 inhibitors that can overcome acquired resistance, a major challenge in cancer therapy. rsc.org

Human renin is an aspartyl protease that plays a critical role in the renin-angiotensin system, a key regulator of blood pressure. A series of nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazine derivatives have been synthesized and shown to be potent inhibitors of human renin. nih.govnih.gov

One study reported compounds with a 2-(8-isobutyl-6-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-yl)-3-(3-pyridyl)propionic acid moiety that exhibited potent renin inhibition. nih.gov For example, compounds 12m , 12o , and 12q displayed IC₅₀ values of 1.7 nM, 6.8 nM, and 3.7 nM, respectively. nih.gov In another study, a derivative, compound 7d , which incorporated a hydroxyethylene isostere, showed an exceptionally potent IC₅₀ of 0.2 nM against human renin. nih.gov These findings highlight the potential of the nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazine scaffold in the development of antihypertensive agents.

Table 2: Human Renin Inhibitory Activity of Selected nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazine Derivatives

Compound Human Renin IC₅₀ (nM)
7d 0.2
12m 1.7
12q 3.7

| 12o | 6.8 |

Data sourced from multiple studies. nih.govnih.gov

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones, which are involved in glucose homeostasis. DPP-4 inhibitors are an established class of drugs for the treatment of type 2 diabetes. The nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazine scaffold is a key component of the well-known DPP-4 inhibitor, sitagliptin.

Specifically, the derivative (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, the active form of sitagliptin, is a potent and selective DPP-4 inhibitor with an IC₅₀ of 18 nM. nih.govgoogle.com The triazolopiperazine core, a saturated version of the triazolopyrazine scaffold, is crucial for its high-affinity binding to the DPP-4 enzyme. nih.govgoogle.com This demonstrates the significant relevance of the nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazine scaffold in the design of effective anti-diabetic agents.

The P2X7 receptor is a ligand-gated ion channel involved in inflammatory and immune responses. Antagonists of the P2X7 receptor are being explored for the treatment of various inflammatory diseases and neurological disorders. Several series of nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazine derivatives have been identified as potent P2X7 receptor antagonists.

In one study, methyl-substituted 1-(5,6-dihydro- nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl)methanones were developed, with compounds 7n and 7u showing potent antagonism of the human P2X7 receptor with IC₅₀ values of 7.7 nM. google.com Another patent describes various nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazines with P2X7 modulating properties, further underscoring the utility of this scaffold for this target. nih.gov

Table 3: P2X7 Receptor Antagonistic Activity of Selected nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazine Derivatives

Compound Human P2X7 IC₅₀ (nM)
7n 7.7

| 7u | 7.7 |

Data sourced from a study on methyl-substituted derivatives. google.com

In vitro Cellular Activity

The in vitro cellular activity of nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine derivatives has been a primary focus of preclinical research, with studies exploring their effects on both cancer cell proliferation and microbial growth.

Antiproliferative Effects on Cancer Cell Lines

Derivatives of the nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine scaffold have demonstrated notable antiproliferative activity against several human cancer cell lines. These compounds are often designed as inhibitors of key kinases involved in cancer cell signaling pathways.

Recent studies have highlighted the potential of novel nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine derivatives as potent inhibitors of lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines. nih.govrsc.org In one such study, a series of these derivatives were synthesized and evaluated for their ability to inhibit c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor growth and angiogenesis. nih.gov

One of the most promising compounds from this series, designated as 17l , exhibited excellent antiproliferative activities with IC₅₀ values of 0.98 ± 0.08 µM against A549 cells, 1.05 ± 0.17 µM against MCF-7 cells, and 1.28 ± 0.25 µM against HeLa cells. nih.gov These values were comparable to the reference compound, foretinib. nih.gov Further investigation into its mechanism of action revealed that compound 17l induced G0/G1 phase cell cycle arrest and promoted late-stage apoptosis in A549 cells. nih.gov

In a separate study, another series of nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety were designed as potential c-Met kinase inhibitors. rsc.org The most potent compound in this series, 22i , demonstrated remarkable anti-tumor activity. It displayed IC₅₀ values of 0.83 ± 0.07 µM against A549 cells, a particularly low 0.15 ± 0.08 µM against MCF-7 cells, and 2.85 ± 0.74 µM against HeLa cells. rsc.org This compound also showed potent c-Met kinase inhibition at the nanomolar level (IC₅₀ = 48 nM). rsc.org

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)Reference
17l 0.98 ± 0.081.05 ± 0.171.28 ± 0.25 nih.gov
22i 0.83 ± 0.070.15 ± 0.082.85 ± 0.74 rsc.org

As of the latest available research, specific studies detailing the antiproliferative effects of 3-isopropyl- nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine or its direct derivatives on BRCA1-/- and BRCA2-/- deficient cell lines have not been reported in the reviewed literature. Further research is required to investigate the potential of this class of compounds in the context of cancers with specific DNA repair deficiencies.

Antimicrobial Activity

The nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine core is also a constituent of compounds investigated for their antimicrobial properties. nih.govuran.ua

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govnih.gov The microbroth dilution method was used to determine the minimum inhibitory concentrations (MICs). nih.gov

Among the tested compounds, several demonstrated moderate to good antibacterial activities. nih.govnih.gov Notably, compound 2e , which features a specific substitution pattern on the core scaffold, exhibited superior antibacterial activity with a MIC of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli. nih.govnih.govmdpi.com This level of activity was comparable to the first-line antibiotic ampicillin (B1664943) under the same testing conditions. nih.govnih.gov Preliminary structure-activity relationship analysis suggested that the presence of an ethylenediamine (B42938) moiety attached to the nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine nucleus was beneficial for antibacterial activity. nih.gov

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
2e 3216 nih.govnih.govmdpi.com
Ampicillin (Control) 328 nih.gov

While some derivatives of nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine have been reported to possess antifungal properties, detailed studies on the antifungal spectrum and efficacy of 3-isopropyl- nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine specifically are limited in the current scientific literature. mdpi.com General screenings have indicated potential fungicidal action for the broader class of nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine derivatives, with studies using reference strains such as Candida albicans. uran.ua However, comprehensive data outlining the specific spectrum of susceptible fungal species and their corresponding minimum inhibitory concentrations for the isopropyl-substituted derivative are not yet available.

In vivo Preclinical Efficacy in Animal Models (excluding human clinical trials)

Effects on Blood Pressure in Anesthetized Animal Models

A series of nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives have been investigated for their potential as human renin inhibitors, a key target in the management of hypertension. nih.gov In a study involving anesthetized, sodium-depleted marmosets, several compounds demonstrated the ability to effectively lower blood pressure following intravenous administration. nih.gov

Notably, compounds 12m , 12o , and 12q were identified as potent inhibitors of partially purified human renin, with IC50 values of 1.7 nM, 6.8 nM, and 3.7 nM, respectively. nih.gov When administered intravenously, these compounds led to a significant reduction in blood pressure in the animal model. nih.gov

Further investigations with other derivatives, such as 13a and 19c , also showed a marked reduction in mean arterial pressure when given intravenously to anesthetized, sodium-depleted marmosets. nih.gov Despite their potent in vitro renin inhibitory activity and efficacy upon intravenous administration, these compounds did not exhibit oral activity in the same animal model. nih.govnih.gov This lack of oral bioavailability was suggested to be a primary reason for the absence of blood pressure-lowering effects when administered orally, rather than rapid biliary excretion or metabolic instability. nih.gov

Table 1: Effect of nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine Derivatives on Blood Pressure in Anesthetized Marmosets

Compound In Vitro Human Renin IC50 In Vivo Effect on Blood Pressure (Intravenous)
12m 1.7 nM Effective reduction nih.gov
12o 6.8 nM Effective reduction nih.gov
12q 3.7 nM Effective reduction nih.gov
13a 3.9 nM Marked reduction nih.gov
19c 1.6 nM Marked reduction nih.gov
19f 1.4 nM Not reported in vivo

Evaluation of Cell Cycle Progression in Tumor Cells

The impact of nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives on the cell cycle of various tumor cell lines has been a key area of investigation in the search for novel anticancer agents. These studies aim to elucidate the mechanisms by which these compounds inhibit tumor growth.

One study synthesized a novel series of nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives and evaluated their antiproliferative activities. nih.govfrontiersin.org The most promising compound, 17l , was further investigated for its effect on the cell cycle of A549 human lung adenocarcinoma cells. nih.govfrontiersin.org Treatment with compound 17l resulted in a significant arrest of the cell cycle in the G0/G1 phase. nih.govfrontiersin.org The percentage of cells in the G0/G1 phase increased from 61.14% in the control group to 76.14% in the treated cells, indicating a substantial inhibitory effect on cell growth at this stage. nih.govfrontiersin.org

Similarly, another series of nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety were designed as potential c-Met kinase inhibitors. rsc.org The most potent compound, 22i , was evaluated for its effect on the cell cycle. rsc.org The study demonstrated that compound 22i could induce cell cycle arrest, contributing to its antitumor activity against A549, MCF-7, and HeLa cancer cell lines. rsc.org

Further research on a related series of triazolo-pyridazine/-pyrimidine derivatives identified compound 12e as a potent agent. nih.gov This compound was found to stimulate the arrest of A549 cells in the G0/G1 phase of the cell cycle, further highlighting the potential of this scaffold to interfere with cancer cell proliferation. nih.gov

In a different study, pyrazolo nih.govnih.govfrontiersin.orgtriazolopyrimidine derivatives were synthesized and evaluated. nih.gov Compound 1 in this series was shown to induce cell cycle arrest in both breast (HCC1937) and cervical (HeLa) cancer cells. nih.gov This was evidenced by an increase in the levels of p53 and p21, key regulators of the cell cycle. nih.gov

Table 2: Effect of nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine and Related Derivatives on Cell Cycle Progression in Tumor Cells

Compound/Derivative Series Cell Line(s) Effect on Cell Cycle Key Findings
Compound 17l ( nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine derivative) A549 (Human Lung Adenocarcinoma) G0/G1 phase arrest nih.govfrontiersin.org Increased cell population in G0/G1 from 61.14% to 76.14% nih.govfrontiersin.org
Compound 22i ( nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine derivative) A549, MCF-7 (Human Breast Cancer), HeLa (Human Cervical Carcinoma) Cell cycle arrest rsc.org Contributes to the compound's antitumor activity rsc.org
Compound 12e (Triazolo-pyridazine/-pyrimidine derivative) A549 G0/G1 phase arrest nih.gov Induces late apoptosis in a dose-dependent manner nih.gov
Compound 1 (Pyrazolo nih.govnih.govfrontiersin.orgtriazolopyrimidine derivative) HCC1937 (Breast Cancer), HeLa Cell cycle arrest nih.gov Increased levels of p53 and p21 nih.gov

Mechanistic Investigations of Biological Interactions

Molecular Docking Studies with Target Enzymes and Receptors

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method has been instrumental in elucidating the interactions between derivatives of the nih.govresearchgate.netdoaj.orgtriazolo[4,3-a]pyrazine core and various enzymes.

For instance, in a study focused on developing dual inhibitors for c-Met and VEGFR-2 kinases, molecular docking was performed using AutoDock 4.2 software. nih.gov The crystal structures of c-Met (PDB code: 3LQ8) and VEGFR-2 (PDB code: 4SAD) served as templates for the docking models. nih.gov A specific derivative, compound 17l, was docked into the active sites of these proteins, and the resulting conformations were analyzed to understand the binding modes. nih.gov The docking simulations indicated that these derivatives could bind effectively to both c-Met and VEGFR-2 proteins, with interactions similar to the established inhibitor, foretinib. nih.gov

Similarly, docking studies have been conducted on other derivatives of this scaffold. In research aimed at developing new Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, docking was used to understand the structure-activity relationships of newly synthesized nih.govresearchgate.netdoaj.orgtriazolo[4,3-a]pyrazine derivatives. nih.gov Another study on antimicrobial agents used molecular docking to explore how triazolo-pyrazine derivatives could bind to and inhibit DNA gyrase, a bacterial enzyme. nih.govfgcu.edu These computational studies are crucial for rational drug design and for developing more potent and selective inhibitors based on the nih.govresearchgate.netdoaj.orgtriazolo[4,3-a]pyrazine framework. fgcu.edu

Biochemical Characterization of Enzyme Inhibition

Biochemical assays are essential for quantifying the inhibitory potency of compounds against their target enzymes. Derivatives of nih.govresearchgate.netdoaj.orgtriazolo[4,3-a]pyrazine have been evaluated against several important kinase enzymes implicated in cancer.

In one study, a series of novel nih.govresearchgate.netdoaj.orgtriazolo[4,3-a]pyrazine derivatives were synthesized and tested for their ability to inhibit c-Met and VEGFR-2 kinases. nih.gov The most promising compound from this series, 17l, demonstrated significant inhibitory activity with an IC₅₀ value of 26.00 nM against c-Met and 2.6 µM against VEGFR-2. nih.gov Other derivatives in the same series also showed potent inhibition of c-Met kinase at the nanomolar level. nih.gov

Another series of nih.govresearchgate.netdoaj.orgtriazolo[4,3-a]pyrazine derivatives, bearing a 4-oxo-pyridazinone moiety, were also evaluated as c-Met kinase inhibitors. rsc.org The most active compound, 22i, displayed a superior c-Met kinase inhibition with an IC₅₀ value of 48 nM. rsc.org

Furthermore, research into PARP1 inhibitors has identified several nih.govresearchgate.netdoaj.orgtriazolo[4,3-a]pyrazine derivatives with very high potency. nih.gov Compounds such as 17m, 19a, 19c, 19e, 19i, and 19k showed IC₅₀ values below 4.1 nM against PARP1, which was more potent than the reference compounds. nih.gov The scaffold has also been used to develop inhibitors for human renin, where certain derivatives achieved IC₅₀ values in the low nanomolar range (1.7 to 6.8 nM). nih.gov

Table 1: Enzyme Inhibition Data for nih.govresearchgate.netdoaj.orgtriazolo[4,3-a]pyrazine Derivatives

CompoundTarget EnzymeIC₅₀ ValueReference
17l c-Met26.0 nM nih.gov
17l VEGFR-22.6 µM nih.gov
17a c-Met55 nM nih.gov
17e c-Met77 nM nih.gov
22i c-Met48 nM rsc.org
19k PARP1< 4.1 nM nih.gov
12m Human Renin1.7 nM nih.gov
12o Human Renin6.8 nM nih.gov
12q Human Renin3.7 nM nih.gov

Cellular Pathway Modulation Analysis, e.g., Cell Cycle Analysis

To understand the anticancer effects of nih.govresearchgate.netdoaj.orgtriazolo[4,3-a]pyrazine derivatives, researchers have investigated their impact on cellular processes such as cell cycle progression and apoptosis.

One study found that a potent c-Met/VEGFR-2 inhibitor, compound 17l, arrested the growth of A549 human lung adenocarcinoma cells in the G0/G1 phase of the cell cycle in a dose-dependent manner. nih.gov This cell cycle arrest prevents the cancer cells from progressing to the synthesis (S) phase, thereby inhibiting proliferation. nih.gov Further analysis using Annexin V/PI staining revealed that compound 17l also induced late-stage apoptosis in A549 cells. nih.gov

Similarly, another derivative, compound 22i, was also subjected to cell cycle analysis. rsc.org The results from these studies help to confirm that the antiproliferative activity observed in cancer cell lines is due to the modulation of key cellular pathways that control cell division and survival. nih.govrsc.org The antiproliferative effects of these compounds were evaluated against a panel of cancer cell lines, demonstrating their potential as anticancer agents.

Table 2: Antiproliferative Activity of nih.govresearchgate.netdoaj.orgtriazolo[4,3-a]pyrazine Derivatives

CompoundCell LineCell TypeIC₅₀ Value (µM)Reference
17l A549Human Lung Adenocarcinoma0.98 ± 0.08 nih.gov
17l MCF-7Human Breast Cancer1.05 ± 0.17 nih.gov
17l HeLaHuman Cervical Carcinoma1.28 ± 0.25 nih.gov
22i A549Human Lung Adenocarcinoma0.83 ± 0.07 rsc.org
22i MCF-7Human Breast Cancer0.15 ± 0.08 rsc.org
22i HeLaHuman Cervical Carcinoma2.85 ± 0.74 rsc.org
19k MDA-MB-436BRCA1-/-< 1.9 nM nih.gov
19k Capan-1BRCA2-/-< 21.6 nM nih.gov

Ligand-Receptor Interaction Profiling

The detailed profiling of interactions between a ligand and its receptor is fundamental to understanding its mechanism of action. For nih.govresearchgate.netdoaj.orgtriazolo[4,3-a]pyrazine derivatives, these interactions are primarily explored through molecular docking simulations, which provide insights into the specific amino acid residues involved in binding.

For example, the interaction of derivative 17l with the c-Met kinase domain was analyzed in detail. nih.gov The docking results, visualized using software like PyMOL, showed specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the enzyme. nih.gov These detailed interaction maps are crucial for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications on the triazolopyrazine core lead to enhanced or diminished biological activity. nih.gov

The ultimate goal of such profiling is to build a comprehensive model of how these compounds bind to their targets, which can guide the synthesis of new derivatives with improved potency and selectivity. nih.govfgcu.edu

Computational and Theoretical Studies on the 3 Isopropyl 1 2 3 Triazolo 4,3 a Pyrazine System

Quantitative Structure-Activity Relationship (QSAR) Modeling

A thorough review of published literature indicates that no specific Quantitative Structure-Activity Relationship (QSAR) models have been developed for 3-Isopropyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine.

QSAR studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are predictive tools used to estimate the activity of newly designed compounds and to understand the structural features that are important for their biological effects.

While direct QSAR studies on the title compound are absent, research on related heterocyclic systems demonstrates the utility of this approach. For instance, QSAR models have been developed for a series of pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazine sulfonamides to understand their inhibitory potency against human carbonic anhydrase isoforms. nih.gov In these studies, quantum-chemical descriptors were found to be critical in predicting the compounds' activities. nih.gov Similarly, QSAR studies on other triazole derivatives have been conducted to model their antifungal and antibiotic properties. researchgate.net These studies often employ various molecular descriptors to build robust models. researchgate.net

The development of a QSAR model for a series of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives would require a dataset of compounds with varying substituents and their corresponding measured biological activities against a specific target. Such a model could then potentially predict the activity of the 3-isopropyl derivative.

Molecular Dynamics Simulations of Compound-Target Complexes

There are no publicly available molecular dynamics (MD) simulation studies specifically featuring 3-Isopropyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine complexed with a biological target.

MD simulations are powerful computational methods that provide a dynamic view of the interactions between a ligand and its target protein at the atomic level. These simulations can reveal the stability of the binding pose, the key intermolecular interactions, and the conformational changes that occur upon binding.

However, MD simulations have been employed to study other derivatives of the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold. For example, in a study of novel derivatives as dual c-Met/VEGFR-2 inhibitors, MD simulations were used to investigate the binding mode and stability of the most promising compound within the active sites of these kinases. nih.govmdpi.com These simulations provided insights into the conformational dynamics of the ligand-protein complex over time, helping to rationalize the observed biological activity. nih.govmdpi.com Such studies highlight how MD simulations could be applied to understand the interactions of 3-Isopropyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine with a putative biological target, should one be identified.

In Silico Prediction of Pharmacological Profiles (excluding ADME/Tox)

Specific in silico predictions of the pharmacological profile for 3-Isopropyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine, excluding ADME/Tox properties, are not reported in the scientific literature.

In silico pharmacological profiling involves the use of computational models to predict the likely biological targets and therapeutic indications of a compound. This can be achieved through various methods, such as ligand-based approaches (e.g., similarity searching, pharmacophore modeling) or structure-based approaches (e.g., molecular docking against a panel of known drug targets).

Future Research Directions and Unexplored Avenues for 3 Isopropyl 1 2 3 Triazolo 4,3 a Pyrazine Research

Development of Novel Synthetic Strategies for Enhanced Complexity and Diversity

The synthesis of the nih.govnews-medical.netnumberanalytics.comtriazolo[4,3-a]pyrazine core is well-established. However, future research should focus on developing more efficient and versatile synthetic routes that allow for the late-stage functionalization of the 3-isopropyl derivative. This would enable the rapid generation of a library of analogues with diverse substituents on the pyrazine (B50134) ring, which is crucial for comprehensive structure-activity relationship (SAR) studies.

One promising avenue is the application of photoredox catalysis and radical-mediated reactions. These modern synthetic methods have been successfully employed for the late-stage functionalization of other triazolopyrazine scaffolds, allowing for the introduction of various alkyl and fluoroalkyl groups. nih.gov Adapting these techniques to 3-Isopropyl- nih.govnews-medical.netnumberanalytics.comtriazolo[4,3-a]pyrazine could provide access to novel chemical space and potentially enhance biological activity.

Furthermore, the development of flow chemistry processes for the synthesis of this scaffold and its derivatives could offer significant advantages in terms of scalability, safety, and efficiency. numberanalytics.com A continuous-flow synthesis would facilitate the production of larger quantities of the compound for extensive preclinical testing. Researchers at Purdue University have already developed a simplified and more environmentally sustainable electrochemical and photochemical approach to synthesize the parent 1,2,4-triazolo-[4,3-a]pyrazine, which could be adapted for derivatives like the 3-isopropyl variant. nih.gov

Expanding the Scope of Preclinical Biological Evaluation

The known biological activities of various nih.govnews-medical.netnumberanalytics.comtriazolo[4,3-a]pyrazine derivatives provide a logical starting point for the preclinical evaluation of the 3-isopropyl analogue. The following areas represent significant opportunities for investigation:

Kinase Inhibition: The nih.govnews-medical.netnumberanalytics.comtriazolo[4,3-a]pyrazine core is a key pharmacophore in a number of kinase inhibitors. news-medical.net Derivatives have shown potent inhibitory activity against c-Met and VEGFR-2, which are crucial targets in oncology. news-medical.netnih.gov Given that the 3-position substituent can influence kinase binding, it is critical to screen 3-Isopropyl- nih.govnews-medical.netnumberanalytics.comtriazolo[4,3-a]pyrazine against a broad panel of kinases to identify potential anticancer activity. The future of kinase inhibitor development lies in creating more specific and potent molecules, and exploring this derivative could uncover novel selectivity profiles. nih.govnumberanalytics.com

Antibacterial Activity: Recent studies have highlighted the potential of nih.govnews-medical.netnumberanalytics.comtriazolo[4,3-a]pyrazine derivatives as antibacterial agents. mdpi.com For instance, certain derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. mdpi.com The 3-isopropyl variant should be tested against a diverse panel of pathogenic bacteria, including multidrug-resistant strains, to determine its potential as a novel antibiotic.

Antimalarial Activity: The Open Source Malaria (OSM) consortium has identified the nih.govnews-medical.netnumberanalytics.comtriazolo[4,3-a]pyrazine scaffold as a promising starting point for new antimalarial drugs. nih.gov These compounds are believed to target the Plasmodium falciparum ATPase PfATP4. mdpi.com Evaluation of 3-Isopropyl- nih.govnews-medical.netnumberanalytics.comtriazolo[4,3-a]pyrazine for its activity against different strains of the malaria parasite is a logical and important next step.

Other CNS and Metabolic Diseases: Derivatives of this scaffold have been investigated for a range of other biological activities, including as human renin inhibitors for hypertension and as dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes. nih.govresearchgate.net Exploring the activity of the 3-isopropyl derivative in these and other therapeutic areas, such as neurodegenerative and inflammatory diseases, could reveal unexpected therapeutic potential. numberanalytics.com

A summary of potential biological targets for 3-Isopropyl- nih.govnews-medical.netnumberanalytics.comtriazolo[4,3-a]pyrazine based on the activity of related compounds is provided in the table below.

Biological Target ClassSpecific Examples of TargetsPotential Therapeutic AreaReference
Kinasesc-Met, VEGFR-2, other tyrosine kinasesOncology news-medical.netnih.gov
Bacterial EnzymesDNA gyrase, other essential bacterial enzymesInfectious Diseases mdpi.com
Parasitic ProteinsPlasmodium falciparum PfATP4Malaria nih.govmdpi.com
Other EnzymesRenin, DPP-IVHypertension, Type 2 Diabetes nih.govresearchgate.net

Advanced Mechanistic Studies at the Molecular Level

Should 3-Isopropyl- nih.govnews-medical.netnumberanalytics.comtriazolo[4,3-a]pyrazine demonstrate significant biological activity in preclinical screens, detailed mechanistic studies will be paramount. Future research should aim to:

Identify the specific molecular target(s): Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be used to pinpoint the precise protein(s) with which the compound interacts.

Elucidate the binding mode: X-ray crystallography or cryo-electron microscopy of the compound in complex with its target protein will provide atomic-level insights into the binding interactions. This information is invaluable for understanding the basis of its activity and for guiding the rational design of more potent and selective analogues.

Investigate downstream signaling pathways: Once the primary target is known, studies should focus on how the compound modulates downstream cellular signaling pathways to exert its biological effect. This can involve techniques like Western blotting, qPCR, and transcriptomics. For example, if the compound is found to be a kinase inhibitor, its effect on cell cycle progression and apoptosis in cancer cell lines should be investigated. news-medical.net

Application of Chemoinformatics and Artificial Intelligence in Design and Discovery

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery. nih.govspringernature.com These computational tools can be leveraged to accelerate the exploration of 3-Isopropyl- nih.govnews-medical.netnumberanalytics.comtriazolo[4,3-a]pyrazine and its derivatives. Future research in this area should include:

Virtual Screening and Library Design: Chemoinformatics can be used to design and screen virtual libraries of derivatives based on the 3-isopropyl scaffold. springernature.com Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be employed to prioritize compounds with favorable drug-like characteristics for synthesis. nih.gov

Predictive Modeling of Biological Activity: Machine learning algorithms can be trained on existing data for nih.govnews-medical.netnumberanalytics.comtriazolo[4,3-a]pyrazine derivatives to build models that can predict the biological activity of new, unsynthesized analogues of the 3-isopropyl variant. This can help to focus synthetic efforts on the most promising compounds.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules based on the 3-Isopropyl- nih.govnews-medical.netnumberanalytics.comtriazolo[4,3-a]pyrazine scaffold, optimized for specific biological targets and desired properties. springernature.com These AI-driven approaches can explore a much larger chemical space than traditional methods.

Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of novel derivatives by proposing efficient and viable synthetic routes. nih.gov This can significantly reduce the time and resources required for chemical synthesis.

The integration of these computational approaches into the research workflow for 3-Isopropyl- nih.govnews-medical.netnumberanalytics.comtriazolo[4,3-a]pyrazine will be essential for unlocking its full therapeutic potential in an efficient and cost-effective manner.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives?

  • Methodological Answer : The synthesis often involves cyclization strategies. For example, catalyst-free 5-exo-dig cyclization of chloroethynylphosphonates with hydrazinylpyridines yields 3-substituted derivatives under mild conditions (CH3CN, room temperature) . Alternative approaches include electrochemical coupling of tetrazoles with dimethoxypyrazines, followed by photochemical nitrilimine cyclization . Position 3 modifications can also be achieved using carbonyl reagents (e.g., acid halides or isothiocyanates) to introduce diverse substituents .

Q. Which analytical techniques are recommended for confirming the structure and purity of [1,2,4]triazolo[4,3-a]pyrazine derivatives?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P) and high-resolution mass spectrometry (HRMS) . X-ray crystallography is critical for resolving regioselectivity ambiguities, as seen in phosphonylated derivatives . Purity assessment employs HPLC for impurity profiling (e.g., detecting oxidation byproducts like triazolopyrazine-diones) and potentiometric titration (0.1 M HClO4 in acetic anhydride) for quantifying the active component (±0.22% uncertainty) .

Q. How are common impurities in [1,2,4]triazolo[4,3-a]pyrazine derivatives identified and controlled during synthesis?

  • Methodological Answer : Key impurities include unreacted hydrazine intermediates (e.g., 1-(4-fluorobenzyl)-3-hydrazinopyrazin-2(1H)-one) and oxidation byproducts (e.g., triazolopyrazine-diones). These are monitored via HPLC with UV detection, ensuring total impurities ≤0.5% . Storage under inert atmospheres minimizes oxidative degradation .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in synthesizing 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazine derivatives?

  • Methodological Answer : Regioselectivity is solvent- and temperature-dependent. For example, reactions at 60°C with electron-deficient hydrazinylpyridines yield isomer mixtures, while elevated temperatures (e.g., boiling CH3CN) promote Dimroth-like rearrangements to stabilize [1,2,4]triazolo[1,5-a]pyridines . Substituent steric effects also play a role; bulky groups at position 7 (e.g., arylalkyl) favor 3-substitution via steric hindrance .

Q. What structural features enhance the antimicrobial activity of 3-thioxo-[1,2,4]triazolo[4,3-a]pyrazine derivatives against gram-negative bacteria?

  • Methodological Answer : The 3-thioxo group and 7-(4-fluorobenzyl) substituent synergistically improve activity, achieving MICs of 12.5 µg/mL against E. coli . Electron-withdrawing groups (e.g., fluorine) enhance membrane permeability, while the thioxo moiety disrupts bacterial redox pathways .

Q. How can computational modeling guide the design of [1,2,4]triazolo[4,3-a]pyrazine-based energetic materials?

  • Methodological Answer : Density functional theory (DFT) calculates heats of formation (HOF) and detonation velocities (e.g., ~8,500 m/s for trinitromethyl derivatives), comparable to PETN . Molecular dynamics simulations assess thermal stability, predicting decomposition pathways under stress conditions .

Q. What strategies optimize [1,2,4]triazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 kinase inhibitors?

  • Methodological Answer : Introducing 4-oxo-pyridazinone moieties at position 3 improves binding affinity to kinase ATP pockets. In vitro screening (A549, MCF-7, HeLa cells) identifies derivatives with IC50 values <1 µM. Structure-activity relationship (SAR) studies reveal that halogen substitutions (e.g., Br, CF3) enhance selectivity for c-Met .

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3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine
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Reactant of Route 2
3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.